molecular formula C7H13NO2S B1520999 2-(Thiomorpholin-4-yl)propanoic acid CAS No. 6007-57-4

2-(Thiomorpholin-4-yl)propanoic acid

Cat. No.: B1520999
CAS No.: 6007-57-4
M. Wt: 175.25 g/mol
InChI Key: BSIGZMZFMCERQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholin-4-yl)propanoic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the propanoic acid moiety. One common method is the nucleophilic substitution reaction, where a suitable halogenated propanoic acid derivative is reacted with thiomorpholine under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiomorpholines.

Scientific Research Applications

2-(Thiomorpholin-4-yl)propanoic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-(Thiomorpholin-4-yl)propanoic acid is similar to other thiomorpholine derivatives, such as 2-(Thiomorpholin-4-yl)acetic acid and 2-(Thiomorpholin-4-yl)butanoic acid. These compounds share the thiomorpholine core but differ in the length of the carbon chain attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from its analogs.

Comparison with Similar Compounds

  • 2-(Thiomorpholin-4-yl)acetic acid

  • 2-(Thiomorpholin-4-yl)butanoic acid

  • 2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine

  • (2-ethylbutyl) [2-(thiomorpholin-4-yl)ethyl]amine

This comprehensive overview highlights the significance of 2-(Thiomorpholin-4-yl)propanoic acid in various scientific and industrial applications

Biological Activity

2-(Thiomorpholin-4-yl)propanoic acid is an organic compound with a molecular formula of C7_7H13_{13}NO2_2S and a molecular weight of approximately 175.25 g/mol. This compound features a thiomorpholine ring, which contributes to its unique chemical properties and potential biological activities. Recent studies have begun to explore its pharmacological applications, particularly in the context of neurological disorders and anti-inflammatory responses.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of both a carboxylic acid group and a thiomorpholine moiety. These functional groups are significant for the compound's solubility and reactivity, which can influence its biological activity.

Property Value
Molecular FormulaC7_7H13_{13}NO2_2S
Molecular Weight175.25 g/mol
Functional GroupsCarboxylic acid, Thiomorpholine

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems, possibly modulating synaptic transmission and offering neuroprotective effects. However, comprehensive studies on its specific mechanisms of action are still limited.

Anti-inflammatory Effects

Preliminary investigations have shown that derivatives of this compound may inhibit cyclooxygenase (COX), an enzyme involved in inflammation pathways. This inhibition suggests a potential role in reducing inflammatory responses, which is crucial for treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Inflammatory Response : A study evaluating various derivatives demonstrated that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures. These findings suggest that modifications to the thiomorpholine structure could enhance anti-inflammatory properties .
  • Neuroprotective Potential : Research into structurally similar compounds has indicated possible neuroprotective effects, with implications for diseases like Alzheimer's and Parkinson's. The interaction with neurotransmitter receptors could be a focal point for future studies.

The mechanisms by which this compound exerts its biological effects are not fully understood. However, potential mechanisms include:

  • Hydrogen Bonding : The thiomorpholine ring can participate in hydrogen bonding, which may enhance binding to biological targets.
  • Metal Chelation : The presence of sulfur may allow for interactions with metal ions, potentially influencing enzyme activity or receptor interactions.

Future Research Directions

Further research is necessary to elucidate the specific biological pathways affected by this compound. Suggested areas for investigation include:

  • Molecular Docking Studies : To predict interactions with specific receptors or enzymes.
  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Synthesis of Derivatives : To explore structure-activity relationships that could enhance desired biological effects.

Properties

IUPAC Name

2-thiomorpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIGZMZFMCERQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291682
Record name α-Methyl-4-thiomorpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-57-4
Record name α-Methyl-4-thiomorpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-thiomorpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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